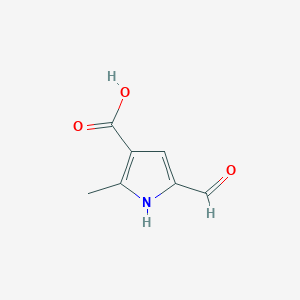

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . It is mainly used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .Molecular Structure Analysis

The molecular structure of “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a formyl group .Chemical Reactions Analysis

Pyrrole derivatives, including “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For example, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder at room temperature . It has a melting point of 254-256°C .Aplicaciones Científicas De Investigación

Pharmaceuticals and Medicinal Chemistry

Pyrrole derivatives, including 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, are known for their wide range of applications in medicinal chemistry. They serve as key building blocks in the synthesis of various therapeutically active compounds such as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. Their ability to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases makes them valuable in drug discovery .

Material Science

In material science, pyrrole compounds are utilized due to their conductive properties. They are components of polymers and are used in the synthesis of larger aromatic rings. Their applications extend to catalytic reactions, serving as catalysts for polymerization processes .

Catalysis

Pyrroles are well-utilized as catalysts for polymerization processes. They also find use as corrosion inhibitors, preservatives, solvents for resin, terpenes in metallurgical processes, and in transition metal complex catalyst chemistry for uniform polymerization .

Spectrochemical Analysis

Due to their unique structural properties, pyrrole derivatives are useful in spectrochemical analysis. They can be employed in various synthetic approaches to synthesize resourceful moieties that are significant in spectrochemical studies .

Synthesis of Biologically Important Alkaloids

Some pyrrole derivatives serve as intermediates in the synthesis of biologically important naturally occurring alkaloids. These compounds play a crucial role in the development of new medicinal substances .

Synthetic Heterocyclic Derivatives

Pyrrole derivatives are also important intermediates for the synthesis of synthetic heterocyclic derivatives. These compounds have a wide range of applications due to their diverse biological activities .

Quantum Chemical Studies

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid can be studied using quantum chemical methods to understand its conformational and vibrational spectroscopic properties. This is crucial for designing molecules with desired properties for specific applications .

Drug Discovery

In drug discovery, pyrrole derivatives have been highlighted for their applications in various fields such as antihyperglycemic activity. Substitution patterns on the pyrrole ring can lead to significant changes in biological activity, which is essential for developing new therapeutic agents .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVWRAVKIZYREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660330 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

CAS RN |

442563-59-9 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)

![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)

![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)